Pinostrobin Exhibits >10x Potency as a 5-Lipoxygenase (5-LOX) Inhibitor Compared to Clinical Standards for Atopic Dermatitis Research
In a direct comparative study, pinostrobin demonstrated potent inhibition of 5-LOX (IC50 = 0.499 µM), outperforming the standard inhibitors nordihydroguaiaretic acid (NDGA; IC50 = 5.020 µM) by over 10-fold and betamethasone dipropionate (BD; IC50 = 2.077 µM) by over 4-fold [1]. Pinostrobin's inhibition of COX-2 (IC50 = 285.67 µM) was comparable to that of diclofenac sodium (IC50 = 290.35 µM) [1].
| Evidence Dimension | 5-LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.499 µM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 5.020 µM; Betamethasone dipropionate (BD): IC50 = 2.077 µM; Diclofenac sodium: IC50 = 290.35 µM |
| Quantified Difference | Pinostrobin is 10.06x more potent than NDGA and 4.16x more potent than BD against 5-LOX. Its COX-2 inhibition is comparable to diclofenac sodium. |
| Conditions | In vitro enzyme inhibition assay using human 5-LOX and COX-2 |
Why This Matters
This data identifies pinostrobin as a superior molecular probe for studying 5-LOX-mediated pathways in atopic dermatitis and other inflammatory conditions, offering a significantly more potent tool than standard reference compounds.
- [1] Khamto, N., et al. (2024). Boesenbergia rotunda and Its Pinostrobin for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling. Antioxidants, 13(1). View Source
